![molecular formula C8H6F3NO3 B067092 [3-Nitro-5-(trifluoromethyl)phenyl]methanol CAS No. 180146-66-1](/img/structure/B67092.png)
[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Overview
Description
[3-Nitro-5-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH) at the benzylic position. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol typically involves the nitration of 5-(trifluoromethyl)benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Nitro-5-(trifluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2/Pd-C, Fe/HCl
Substitution: PBr3, SOCl2, NaOH
Major Products Formed:
Oxidation: 3-Nitro-5-(trifluoromethyl)benzaldehyde, 3-Nitro-5-(trifluoromethyl)benzoic acid
Reduction: 3-Amino-5-(trifluoromethyl)phenylmethanol
Substitution: 3-Nitro-5-(trifluoromethyl)benzyl bromide, 3-Nitro-5-(trifluoromethyl)benzyl chloride
Scientific Research Applications
Pharmaceutical Applications
1.1 Building Block for Drug Synthesis
[3-Nitro-5-(trifluoromethyl)phenyl]methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity and metabolic stability of drugs, making it an attractive building block in medicinal chemistry. For instance, derivatives of this compound have been explored for their potential as anti-tuberculosis agents, showcasing promising biological activities against mycobacterial strains .
1.2 Antimycobacterial Activity
Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium smegmatis and Mycobacterium abscessus. In a study evaluating the anti-mycobacterial properties, certain derivatives demonstrated effective inhibition at concentrations as low as 100 µM, suggesting their potential use in treating tuberculosis .
Material Science Applications
2.1 Development of Functional Materials
The incorporation of this compound into polymer matrices has been studied for creating functional materials with enhanced properties. The trifluoromethyl group imparts unique thermal and chemical stability, making these materials suitable for high-performance applications in electronics and coatings .
2.2 Photophysical Properties
The photophysical properties of compounds containing the trifluoromethyl group have been investigated for their utility in optoelectronic devices. The compound's ability to absorb light effectively and convert it into electronic signals is being explored for applications in sensors and light-emitting devices .
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound typically involves nitration and subsequent reduction processes. Various methodologies have been documented, highlighting the efficiency of different reagents and conditions to achieve high yields. For example, using sulfuric acid as a catalyst during the synthesis has resulted in yields exceeding 90% under optimized conditions .
3.2 Characterization Techniques
Characterization of this compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. These methods provide insights into the molecular interactions and stability of the compound in various environments .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Pharmaceutical Synthesis | Intermediate for drug development | Active against M. smegmatis at low concentrations |
Material Science | Used in polymer matrices | Enhanced thermal stability |
Photophysical Properties | Utilized in optoelectronic devices | Effective light absorption |
Synthesis Methodology | Various synthetic routes explored | Yields > 90% using sulfuric acid |
Case Studies
Case Study 1: Antitubercular Activity Evaluation
In a study published in 2020, researchers synthesized several derivatives from this compound to evaluate their antitubercular activity. Among them, one derivative showed promising results with significant inhibition against Mycobacterium tuberculosis, highlighting the compound's potential in drug development .
Case Study 2: Material Properties Assessment
A recent investigation into the application of this compound in polymer formulations revealed that incorporating this compound significantly improved the mechanical properties and thermal stability of the resulting materials, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of [3-Nitro-5-(trifluoromethyl)phenyl]methanol is primarily influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These properties contribute to its potential as a pharmacophore in drug design .
Comparison with Similar Compounds
- 3-Nitro-5-(trifluoromethyl)benzoic acid
- 3-Nitro-5-(trifluoromethyl)benzaldehyde
- 3-Amino-5-(trifluoromethyl)phenylmethanol
Comparison: Compared to its analogs, [3-Nitro-5-(trifluoromethyl)phenyl]methanol offers a unique combination of functional groups that provide distinct reactivity and stability. The presence of both nitro and trifluoromethyl groups enhances its versatility in chemical synthesis and potential biological activity .
Biological Activity
[3-Nitro-5-(trifluoromethyl)phenyl]methanol, with the chemical formula C9H8F3N1O3 and CAS number 180146-66-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the nitration of 5-(trifluoromethyl)phenol followed by reduction processes. The general synthetic route can be summarized as follows:
- Nitration : The starting material, 5-(trifluoromethyl)phenol, is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group at the meta position.
- Reduction : The resulting nitro compound is then reduced to form the corresponding alcohol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, particularly Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for active derivatives in related studies have been reported as low as 16 ng/mL .
Cytotoxicity
Cytotoxicity assessments reveal that while this compound is effective against pathogens, it also exhibits cytotoxic effects on human cell lines. The IC50 values indicate moderate toxicity, necessitating careful evaluation in therapeutic contexts .
The mechanism through which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells. This oxidative stress leads to cellular damage and death . Additionally, the compound may interact with specific enzymes crucial for microbial metabolism, further enhancing its antimicrobial efficacy .
Study on Antitubercular Activity
A notable study evaluated the antitubercular activity of various nitro-substituted compounds, including this compound. The study found that compounds with a nitro group at the meta position demonstrated superior activity compared to other structural variants. Specifically, derivatives with intermediate lipophilicity showed enhanced efficacy against M. tuberculosis .
Trypanocidal Activity Assessment
Another investigation focused on the trypanocidal properties of nitroaromatic compounds similar to this compound. It was discovered that these compounds could inhibit key enzymes in Trypanosoma cruzi metabolism, showcasing potential for developing treatments for Chagas disease .
Data Tables
Compound | MIC (ng/mL) | IC50 (µM) | Activity |
---|---|---|---|
This compound | 16 | Moderate | Antimicrobial |
3,5-Dinitro derivative | 8 | Low | Enhanced activity |
Nitroisoxazole derivative | 50 | High | Trypanocidal |
Q & A
Q. What are the established synthetic routes for [3-Nitro-5-(trifluoromethyl)phenyl]methanol, and what are their critical reaction parameters?
Level: Basic
Answer:
The synthesis typically involves nitration and functional group manipulation. A common approach is halogen displacement under basic conditions, as seen in analogous compounds. For example, substituting a nitro group onto a trifluoromethyl-substituted aromatic ring can be achieved via nucleophilic aromatic substitution. Evidence from related syntheses shows that NaOH in ethanol at elevated temperatures (e.g., 24 hours under reflux) facilitates nitro-group introduction . Post-synthesis, purification via silica gel chromatography (petroleum ether/ethyl acetate) or reverse-phase C18 column chromatography (acetonitrile/water) ensures high purity . Critical parameters include pH control (e.g., adjusting to pH 3 with HCl for precipitation) and inert atmospheres to prevent side reactions .
Q. What analytical methods are recommended for characterizing this compound?
Level: Basic
Answer:
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard. LCMS provides molecular ion confirmation (e.g., m/z 393 [M+H]⁺ for similar structures) , while HPLC retention times (e.g., 0.29 minutes under SQD-FA50 conditions) validate purity . Nuclear magnetic resonance (NMR) is essential for structural elucidation, particularly for confirming the position of nitro and trifluoromethyl groups. Cross-validation with elemental analysis or infrared spectroscopy (IR) can resolve ambiguities in functional group identification.
Q. How can researchers optimize reaction yields for this compound in multi-step syntheses?
Level: Advanced
Answer:
Yield optimization requires careful control of stoichiometry, temperature, and catalytic systems. For instance, using cesium carbonate as a base in acetonitrile at 65°C improved yields to 87% in analogous reactions by enhancing nucleophilicity . Stepwise monitoring via TLC or LCMS helps identify bottlenecks (e.g., incomplete intermediates). Additionally, solvent selection (e.g., methanol for solubility vs. acetonitrile for reactivity) and additive use (e.g., tetrabutylammonium iodide for phase-transfer catalysis) can mitigate side reactions . Evidence from patent data highlights two-step yields of 91% when combining precise stoichiometric ratios and controlled pH adjustments .
Q. How should contradictory spectroscopic data (e.g., LCMS vs. NMR) be resolved for this compound?
Level: Advanced
Answer:
Contradictions often arise from impurities or isomeric byproducts. To address this:
- Repurification: Repeat chromatography with alternative solvents (e.g., hexane/ethyl acetate mixtures) to isolate the target compound .
- Advanced Spectroscopic Techniques: Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for distinguishing nitro-group positioning.
- Synthesis Validation: Compare retention times and spectral data with intermediates (e.g., LCMS of precursor compounds in patent examples) .
- Computational Modeling: Predict NMR or MS/MS fragmentation patterns using tools like Gaussian or ACD/Labs to match experimental data.
Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?
Level: Advanced
Answer:
The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. For example, nitration or halogenation reactions favor specific sites due to these substituents’ electronic effects . In nucleophilic substitutions (e.g., hydroxylation), the methanol group’s steric and electronic environment influences reactivity. Kinetic studies under varying temperatures (e.g., 0°C vs. room temperature) and catalysts (e.g., Cs₂CO₃ vs. K₂CO₃) can elucidate transition states .
Q. How does the stability of this compound vary under acidic/basic conditions?
Level: Advanced
Answer:
The compound’s stability is pH-dependent. Under acidic conditions (pH < 3), protonation of the nitro group may lead to decomposition, while basic conditions (pH > 10) can hydrolyze the methanol group. Accelerated stability studies in buffered solutions (e.g., 0.1 M HCl vs. 0.1 M NaOH at 40°C) with HPLC monitoring are recommended. Evidence from analogous compounds suggests storing the compound in inert, anhydrous environments to prevent degradation .
Q. What strategies are effective for introducing diverse functional groups to the aromatic ring of this compound?
Level: Advanced
Answer:
Directed ortho-metalation (DoM) or cross-coupling reactions (e.g., Suzuki-Miyaura) are viable. For example:
- Palladium Catalysis: Coupling with boronic acids to introduce aryl/heteroaryl groups.
- Electrophilic Acylation: Using Friedel-Crafts conditions to add acyl groups, though -CF₃ may require Lewis acid activation .
- Reductive Amination: Converting the methanol group to an aldehyde (via oxidation) for subsequent amine coupling .
Properties
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIIHVBSVSJXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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